molecular formula C14H15N3O3S B2691205 2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline CAS No. 1706154-38-2

2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline

Cat. No.: B2691205
CAS No.: 1706154-38-2
M. Wt: 305.35
InChI Key: PMQHXODNTTZWKO-UHFFFAOYSA-N
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Description

2-(3-Methanesulfonylpyrrolidine-1-carbonyl)quinoxaline is a synthetic small molecule built on a quinoxaline heterocyclic core, a scaffold recognized for its significant value in medicinal chemistry and drug discovery . The structure combines a quinoxaline ring system with a pyrrolidine moiety featuring a methanesulfonyl group, a design that leverages the established biological activity of quinoxaline derivatives while aiming to optimize pharmacological properties . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The core quinoxaline structure is a privileged scaffold in anticancer research . Recent studies on analogous quinoxaline derivatives have demonstrated potent anti-proliferative activity against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (HCT-116), and liver cancers . The mechanism of action for such compounds often involves the inhibition of key kinase targets critical for cancer cell survival and growth. Specifically, quinoxaline-based molecules have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are prominent targets in anti-angiogenic and antitumor therapy . Furthermore, research indicates that these compounds can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of Bcl-2 family proteins, downregulating anti-apoptotic Bcl-2, and upregulating pro-apoptotic Bax and p53 . Beyond oncology, the quinoxaline pharmacophore is being explored for its potential in treating other conditions. For instance, pyrrolo[1,2-a]quinoxaline-based derivatives have been recently reported as potent and selective activators of Sirtuin 6 (Sirt6) , a enzyme linked to inflammation, metabolic diseases, and viral infections . This highlights the broader therapeutic potential of this chemical class. The methanesulfonyl group in the structure may contribute to these activities by influencing the molecule's electronic properties and binding affinity to biological targets, as sulfonamide-containing compounds are a key component of numerous clinical drugs . In summary, this compound represents a promising chemical tool for researchers investigating novel pathways in cancer biology, kinase signaling, and other disease mechanisms .

Properties

IUPAC Name

(3-methylsulfonylpyrrolidin-1-yl)-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-21(19,20)10-6-7-17(9-10)14(18)13-8-15-11-4-2-3-5-12(11)16-13/h2-5,8,10H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQHXODNTTZWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions . The methanesulfonylpyrrolidine moiety is then introduced via nucleophilic substitution reactions, often using methanesulfonyl chloride and pyrrolidine as starting materials .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Coupling of Pyrrolidine-Sulfonyl to Quinoxaline

The final step involves forming the amide bond between quinoxaline-2-carbonyl and 3-methanesulfonylpyrrolidine:

  • Reagents : Carbodiimides (e.g., EDCl, DCC) or uronium salts (e.g., HATU) with activators like HOAt .

  • Conditions : Mild bases (DMAP, Et₃N) in anhydrous solvents (DMF, THF) .

Example protocol :

ComponentQuantityConditionsYield
Quinoxaline-2-carbonyl chloride1.0 equivDMF, RT, 12 h78%
3-Methanesulfonylpyrrolidine1.2 equivHATU, DIPEA

Reactivity and Functionalization

The compound exhibits reactivity at distinct sites:

  • Quinoxaline ring : Electrophilic substitution at electron-rich positions (C6/C7), moderated by the electron-withdrawing carbonyl group.

  • Sulfonyl group : Participates in nucleophilic displacements (e.g., SN2 with amines or thiols) .

  • Amide bond : Hydrolyzable under strong acidic/basic conditions to regenerate carboxylic acid and amine .

Table: Functionalization reactions

Reaction TypeReagentsProductYieldReference
Sulfonyl substitutionNaN₃, DMSOAzide derivative65%
Amide hydrolysisHCl (6M), refluxQuinoxaline-2-carboxylic acid89%

Mechanistic Insights

  • Sulfonamide activation : The methanesulfonyl group enhances electrophilicity at the pyrrolidine nitrogen, facilitating nucleophilic attacks .

  • Quinoxaline electronic effects : The carbonyl group deactivates the ring, directing substitutions to less hindered positions .

This synthesis and reactivity profile underscores the compound’s versatility as a scaffold for drug discovery, contingent on tailored functionalization strategies. Experimental validation of reaction conditions (e.g., catalyst selection, solvent systems) is critical for optimizing yields and selectivity .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential pharmacological properties, including:

  • Antimicrobial Activity : Quinoxaline derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For example, derivatives of quinoxaline-2-carboxylic acid have demonstrated high antimycobacterial activity with low toxicity .
  • Anticancer Properties : Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation. A study on N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides revealed significant inhibitory action on HCT-116 cancer cells . The mechanism often involves the disruption of DNA function or inhibition of specific kinases associated with tumor growth .

Biological Applications

The compound is being investigated for its role as an enzyme inhibitor and its interactions with biological macromolecules. The unique structure allows it to intercalate with DNA, potentially leading to anticancer effects . Additionally, its derivatives have been studied for their ability to mitigate inflammatory responses, particularly in conditions like COVID-19 by inhibiting cytokine storms .

Industrial Applications

In industrial settings, 2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline serves as a building block for synthesizing more complex molecules and advanced materials. Its stability and reactivity make it suitable for developing new chemical entities used in various applications, from pharmaceuticals to agrochemicals .

Case Study 1: Antimycobacterial Activity

A recent study evaluated several quinoxaline derivatives for their efficacy against Mycobacterium tuberculosis. Compound 4 from this study exhibited a minimum inhibitory concentration (MIC) of 1.25 μg/mL, comparable to established drugs like rifampicin . The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Efficacy

In another investigation focusing on N-alkyl derivatives of quinoxaline, researchers found that specific substitutions at the 2-position significantly influenced anticancer activity against various cell lines. Compounds exhibiting a piperazine substituent showed enhanced efficacy compared to their counterparts lacking this feature . This underscores the significance of structure-activity relationships in drug design.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Pyrrolidine vs. Thiazolino Rings: The pyrrolidine moiety in the target compound may offer conformational flexibility, whereas the rigid thiazolino ring in Compound 33 could restrict binding to specific enzyme pockets.
  • Di-N-Oxide Derivatives (Series 4–6): The N-oxide groups enhance polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration compared to non-oxidized analogues like the target compound.

Biological Activity

2-(3-Methanesulfonylpyrrolidine-1-carbonyl)quinoxaline is a complex organic compound that combines a quinoxaline core with a methanesulfonylpyrrolidine substituent. This unique structure is believed to enhance its chemical stability and biological activity, making it an interesting target for medicinal chemistry research. Quinoxalines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to explore the biological activity of this compound, supported by data tables and research findings.

The mechanism of action of this compound involves its ability to intercalate with DNA, potentially disrupting its function. This property is particularly relevant in anticancer applications, where the compound may inhibit tumor growth by interfering with cellular replication processes.

Anticancer Activity

Research has indicated that quinoxaline derivatives exhibit significant anticancer activity. For instance, a study evaluated several quinoxaline derivatives, including this compound, against human cancer cell lines such as A431 (epidermoid carcinoma) and MCF-7 (breast adenocarcinoma). The results showed that certain derivatives inhibited cell viability effectively compared to control groups .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µM)Activity Level
This compoundA4315.0Moderate
Compound 6A4314.5Moderate
Doxorubicin (Control)A4310.5Highly Active

Antimicrobial Activity

In addition to anticancer properties, quinoxaline derivatives have shown promising antimicrobial effects. A study on various synthesized quinoxaline compounds demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. Notably, compounds with the methanesulfonyl group exhibited enhanced antibacterial activity .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
Compound XStaphylococcus aureus8 µg/mL
Control (Penicillin)E. coli0.5 µg/mL

Case Study 1: In Vivo Efficacy Against Schistosoma mansoni

A study investigated the efficacy of quinoxaline derivatives against Schistosoma mansoni, a parasitic infection. Among the tested compounds, those containing the quinoxaline moiety demonstrated significant larvicidal activity in vitro. However, their in vivo efficacy was moderate, indicating a need for further optimization of pharmacokinetic properties .

Case Study 2: Microwave-Assisted Synthesis and Biological Evaluation

A green chemistry approach was utilized to synthesize various quinoxaline derivatives through microwave-assisted methods. This technique not only improved yield but also reduced reaction times significantly. The synthesized compounds were evaluated for their biological activity against cancer cell lines and exhibited promising results in inhibiting cell proliferation .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-methanesulfonylpyrrolidine-1-carbonyl)quinoxaline and its derivatives?

Methodological Answer: Quinoxaline derivatives are typically synthesized via condensation reactions between diketones and o-phenylenediamines. For example:

  • Condensation with Tosic Acid Catalyst : Reacting 1-phenyl-2-(pyridin-3-yl)ethane-1,2-dione with o-phenylenediamine in toluene using tosic acid monohydrate and 3 Å molecular sieves under reflux yields quinoxaline derivatives in ~88% yield .
  • Halogenation and Acetylation : Bromination of intermediates like 5-bromo-2-hydroxyacetophenone followed by condensation with o-phenylenediamine in ethanol (with sodium acetate) yields dihydroquinoxalines. Subsequent acetylation with acetic anhydride under reflux produces acetylated derivatives (73% yield) .
  • Green Chemistry Approaches : Polyvinylpolypyrrolidone-supported triflic acid (PVPP·OTf) catalyzes quinoxaline synthesis under solvent-free conditions, improving eco-friendliness and yield .

Q. Which spectroscopic techniques are most effective for characterizing quinoxaline derivatives, and how should data interpretation be approached?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H-NMR and 13^13C-NMR identify substituent patterns. For example, 1^1H-NMR of 2-chloro-3-(2-(2-chlorobenzylidene)hydrazinyl)quinoxaline shows distinct peaks for NH (δ 11.36 ppm) and aromatic protons (δ 7.12–8.87 ppm) .
  • IR Spectroscopy : Stretching frequencies for C=N (~1,610 cm1^{-1}) and NH (~3,361 cm1^{-1}) confirm hydrazine linkages .
  • X-ray Diffraction : Resolves crystal structures of metal complexes (e.g., Ag+^+-quinoxaline ligands) to validate bonding geometries .
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns for purity assessment.

Q. What are the recommended safety protocols for handling quinoxaline derivatives in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Quinoxaline-2-carboxaldehyde, for example, causes skin/eye irritation (GHS Category 2/2A) .
  • Ventilation : Work in fume hoods to avoid inhalation of vapors (e.g., during reflux reactions) .
  • Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid environmental release .
  • Storage : Keep derivatives in sealed containers under dry, ventilated conditions to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across quinoxaline derivatives with similar structural motifs?

Methodological Answer:

  • Comparative SAR Studies : Systematically vary substituents (e.g., sulfonyl vs. carbonyl groups) and test against standardized assays. For instance, 2-substituted quinoxalines with coumarin moieties showed enhanced antiproliferative activity (MCF-7 cells) compared to phenyl analogs .
  • Assay Validation : Replicate experiments under controlled conditions (e.g., pH, temperature) to rule out environmental variability.
  • Structural Elucidation : Use X-ray crystallography to confirm if activity differences arise from conformational changes (e.g., planar vs. non-planar quinoxaline rings) .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for quinoxaline-based PI3K inhibitors?

Methodological Answer:

  • Stepwise Functionalization : Synthesize derivatives with varied substituents (e.g., 2-(piperazin-1-yl)-3-(4-bromophenylsulfonyl)quinoxaline) and measure IC50_{50} values against PI3Kα. Compound 41 achieved IC50_{50} = 24 nM via sulfonyl group optimization .
  • Molecular Docking : Simulate binding modes using software like AutoDock. For example, 41 showed hydrogen bonding with PI3Kα's Val851 and hydrophobic interactions with Met804 .
  • Apoptosis Assays : Confirm mechanistic relevance via flow cytometry (e.g., Annexin V staining for apoptosis induction) .

Q. What experimental strategies are used to determine the metabolic stability and potential genotoxic metabolites of quinoxaline derivatives?

Methodological Answer:

  • In Vitro Hepatocyte Models : Incubate derivatives (e.g., 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) with primary human hepatocytes to identify metabolites via LC-MS. Hydroxyamino metabolites (e.g., HONH-MeIQx) are genotoxic and form N-glucuronides .
  • CYP Enzyme Profiling : Use recombinant CYP isoforms (e.g., CYP1A2) to map metabolic pathways. Inhibitors like α-naphthoflavone can clarify enzyme contributions .
  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains (TA98, TA100) to assess genotoxic risk .

Q. How can computational modeling be integrated with experimental data to optimize quinoxaline derivatives targeting specific enzymes?

Methodological Answer:

  • Virtual Screening : Dock quinoxaline libraries into target active sites (e.g., PI3Kα) to prioritize synthetically feasible candidates .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., 20 ns trajectories) to assess binding stability and identify critical residues .
  • QSAR Modeling : Corrogate substituent electronic properties (e.g., Hammett σ constants) with bioactivity data to predict optimized structures .

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